

# 2-Methoxyisonicotinonitrile and its derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Methoxyisonicotinonitrile**

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An In-Depth Technical Guide to **2-Methoxyisonicotinonitrile** and Its Derivatives for Advanced Research and Drug Development

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-methoxyisonicotinonitrile**, a pivotal heterocyclic building block, and its diverse derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It offers a synthesized perspective on the strategic value of this scaffold, the causality behind synthetic choices, and its proven applications in modern chemical and pharmaceutical research.

## Introduction: The Strategic Importance of the 2-Methoxypyridine-4-carbonitrile Scaffold

**2-Methoxyisonicotinonitrile**, also identified as 2-methoxypyridine-4-carbonitrile, is a highly functionalized pyridine derivative. Its structure, featuring a methoxy group at the 2-position and a cyano (nitrile) group at the 4-position, provides a unique combination of electronic properties and reactive sites.<sup>[1][2]</sup> This strategic arrangement makes it a versatile and valuable intermediate for synthesizing more complex molecules.<sup>[1]</sup>

The pyridine ring, a common motif in pharmaceuticals, offers aqueous solubility and hydrogen bonding capabilities. The electron-withdrawing nitrile group can act as a handle for further chemical transformations or as a key interacting group in a final bioactive molecule. The methoxy group, a classic bioisostere and metabolic blocker, modulates the electronic nature of

the pyridine ring and can be a site for nucleophilic displacement, opening a vast landscape for derivatization. Consequently, this scaffold is a cornerstone in the development of agrochemicals, specialty materials, and, most significantly, novel therapeutic agents.[\[1\]](#)

This guide will dissect the core compound's properties, explore its synthesis and reactivity, detail the strategic design of its derivatives, and provide actionable experimental protocols for its use in the laboratory.

## Physicochemical and Structural Properties of the Core Scaffold

Understanding the fundamental properties of **2-methoxyisonicotinonitrile** is crucial for its effective handling, reaction planning, and interpretation of analytical data.

Property	Value	Source
IUPAC Name	2-methoxypyridine-4-carbonitrile	<a href="#">[2]</a>
Synonyms	2-Methoxyisonicotinonitrile	<a href="#">[1]</a>
CAS Number	7254-34-4 (for 2-methoxynicotinonitrile)*	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	134.14 g/mol	<a href="#">[2]</a>
Melting Point	58-62°C	<a href="#">[1]</a>
Density	1.16 g/cm <sup>3</sup>	<a href="#">[1]</a>
Appearance	Off-white to light yellow crystalline powder	-
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate	-
Purity	Typically >97%	<a href="#">[1]</a>

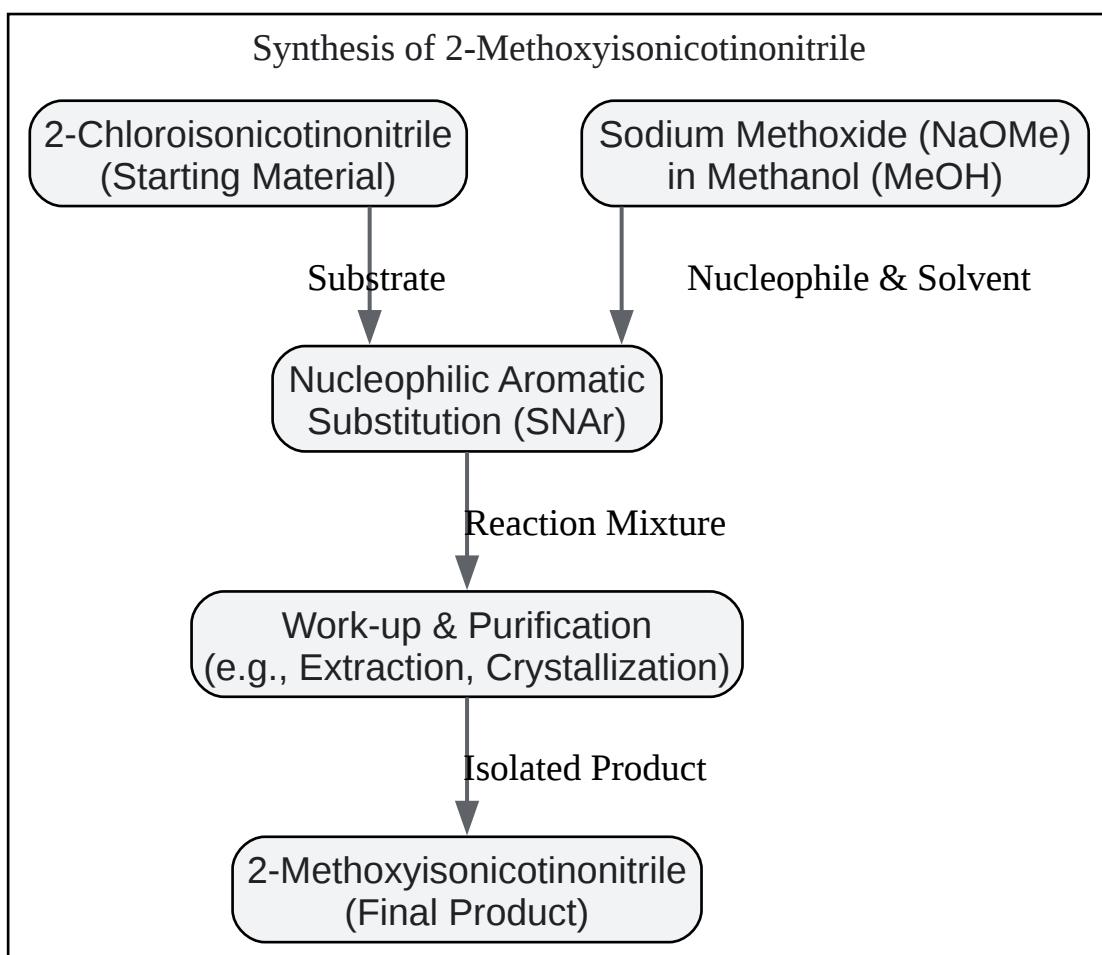
\*Note: The CAS number 7254-34-4 refers to the isomer 2-methoxynicotinonitrile (3-cyano-2-methoxypyridine). While structurally similar, it is important for researchers to verify the CAS for the specific isonicotinonitrile isomer. PubChem CID 7204887 corresponds to **2-methoxyisonicotinonitrile**.<sup>[2]</sup>

## The Synthetic Landscape: Accessing the Core Scaffold

The synthesis of **2-methoxyisonicotinonitrile** typically starts from readily available pyridine precursors. A common and efficient strategy involves the methylation of a pre-functionalized pyridine ring, such as 2-chloroisonicotinonitrile. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and cyano substituents, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).

## General Synthetic Workflow

The transformation from a 2-halopyridine to the desired 2-methoxypyridine is a cornerstone reaction in heterocyclic chemistry. The workflow is robust and scalable, making the target compound readily accessible for further derivatization.



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Caption: General workflow for synthesizing **2-Methoxyisonicotinonitrile**.

## Protocol 1: Synthesis of 2-Methoxyisonicotinonitrile via SNAr

This protocol describes a standard laboratory procedure for the synthesis of **2-methoxyisonicotinonitrile** from 2-chloroisocotinamide, followed by dehydration of the resulting amide. This two-step approach is often preferred due to the high reactivity and availability of the amide precursor.<sup>[3]</sup>

Step 1: Synthesis of 2-Methoxyisonicotinamide

- Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinamide (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).
- Reaction Initiation: While stirring, add sodium methoxide (25% solution in methanol, 1.5 eq) dropwise at room temperature. The choice of a strong base like NaOMe is critical to deprotonate methanol, forming the potent methoxide nucleophile required for the SNAr reaction.
- Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Remove the methanol under reduced pressure.
- Isolation: Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxyisonicotinamide.

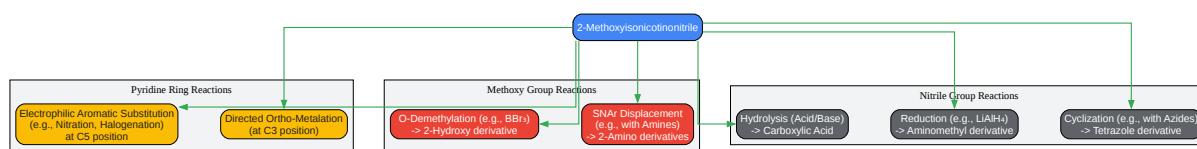
### Step 2: Dehydration to **2-Methoxyisonicotinonitrile**

- Reagents & Setup: In a separate flask under an inert atmosphere (nitrogen or argon), place the crude 2-methoxyisonicotinamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Dehydration: Cool the solution to 0°C in an ice bath. Add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 1.2 eq) or phosphorus oxychloride (POCl<sub>3</sub>, 1.1 eq) dropwise. This step is crucial for converting the primary amide into the nitrile functional group.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
- Quenching & Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

- Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure **2-methoxyisonicotinonitrile**.

## Chemical Reactivity and Pathways to Derivatization

The true power of **2-methoxyisonicotinonitrile** lies in its predictable and versatile reactivity, which allows for systematic structural modifications to tune its properties for specific applications.



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Caption: Key reaction pathways for the derivatization of **2-Methoxyisonicotinonitrile**.

- Reactivity of the Methoxy Group: The 2-methoxy group is susceptible to nucleophilic displacement, especially with potent nucleophiles like primary or secondary amines, often requiring elevated temperatures.[4][5] This reaction is a direct route to 2-aminoisonicotinonitrile derivatives. Alternatively, O-demethylation using reagents like boron tribromide ( $\text{BBr}_3$ ) can yield the corresponding 2-hydroxy (or 2-pyridone) derivative.[6]
- Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-methoxyisonicotinic acid).[7] It can be reduced to an aminomethyl group or undergo cycloaddition reactions to form heterocyclic rings like tetrazoles.

- Reactivity of the Pyridine Ring: The pyridine ring itself can undergo further substitution. The existing substituents direct electrophilic aromatic substitution (e.g., nitration) primarily to the C5 position, leading to derivatives like 2-Methoxy-5-nitro-isonicotinonitrile.<sup>[8]</sup> The nitrogen atom can also direct ortho-metallation to the C3 position, allowing for the introduction of a different set of functional groups.

## Key Derivatives and Their Applications in Drug Discovery

The derivatization of the **2-methoxyisonicotinonitrile** core has led to the discovery of potent and selective modulators of various biological targets. The scaffold serves as a privileged structure, providing a rigid framework to orient key pharmacophoric elements.

Derivative Class	Example Structure	Synthetic Route	Application Area	Representative Target(s)	Source
2-Amino Derivatives	2-((3-Methoxypropyl)amino)isonicotinonitrile	SNAr displacement of the methoxy group with an amine	Kinase Inhibition, GPCR Modulation	Janus Kinase (JAK) family, Melanocortin Receptors	[4][9]
Ring-Substituted	2-Methoxy-5-methylisonicotinonitrile	Multi-step synthesis from substituted pyridines	Metabolic Disorders, Oncology	Not specified, used as a building block	[10]
Nitrile-Modified	2-Methoxyisonicotinic Acid	Hydrolysis of the nitrile group	General Medicinal Chemistry	Used as a linker or acidic pharmacophore	[7]
2-Alkylthio Derivatives	2-(Alkylthio)isonicotinonitrile	SNAr displacement with thiolates	Antiviral, Antibacterial	Various microbial enzymes	[11][12]

## Case Study: 2-Amino Derivatives as Kinase Inhibitors

In modern oncology, the selective inhibition of protein kinases is a primary therapeutic strategy. The 2-aminopyridine scaffold is a well-established "hinge-binder" motif that forms key hydrogen bonds with the backbone of the kinase hinge region. Derivatives of **2-methoxyisonicotinonitrile** are ideal precursors for these inhibitors.

For instance, in the discovery of Janus Kinase 1 (JAK1) inhibitors like AZD4205, a complex pyrazol-amino-pyrimidine moiety is attached at the 2-position of a related heterocyclic core.[9] The synthesis leverages the reactivity of the 2-position to introduce the key amine-linked

pharmacophore, while the rest of the molecule is tailored for selectivity and pharmacokinetic properties.

## Protocol 2: Synthesis of a 2-Amino-isonicotinonitrile Derivative

This protocol outlines the synthesis of a generic 2-(alkylamino)isonicotinonitrile derivative via nucleophilic displacement of the methoxy group, a common strategy in medicinal chemistry.

- **Reagents & Setup:** Combine **2-methoxyisonicotinonitrile** (1.0 eq), the desired primary or secondary amine (e.g., 4-methylpiperazine, 1.5 eq), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a microwave reaction vial.
- **Catalysis (Optional):** For less reactive amines, a base such as potassium carbonate ( $K_2CO_3$ ) or diisopropylethylamine (DIPEA) (2.0 eq) can be added to facilitate the reaction.
- **Reaction Conditions:** Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 1-4 hours. The use of microwave irradiation is a field-proven technique to accelerate SNAr reactions that are often sluggish under conventional heating.
- **Monitoring:** Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm product formation and consumption of the starting material.
- **Work-up:** After cooling, dilute the reaction mixture with water and extract with ethyl acetate or DCM. The choice of solvent depends on the polarity of the product.
- **Purification:** Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired 2-amino derivative.

## Conclusion and Future Outlook

**2-Methoxyisonicotinonitrile** is more than a simple chemical intermediate; it is a strategic platform for innovation in chemistry and drug discovery. Its well-defined reactivity allows for the controlled and predictable synthesis of a vast array of derivatives. The demonstrated success of these derivatives in modulating critical biological targets, such as kinases and G-protein coupled receptors, underscores the scaffold's value.[9][13]

Future research will likely focus on expanding the diversity of derivatives through novel synthetic methods, including C-H activation and late-stage functionalization. As our understanding of disease biology deepens, the ability to rapidly synthesize and test focused libraries of compounds based on this privileged scaffold will be instrumental in developing the next generation of targeted therapies.

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- To cite this document: BenchChem. [2-Methoxyisonicotinonitrile and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588378#2-methoxyisonicotinonitrile-and-its-derivatives]

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